2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline” is an imidazothiazole derivative . Imidazothiazole derivatives are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline involve various strategies to incorporate fluorophenyl groups, imidazo[2,1-b][1,3]thiazole, and tetrahydroisoquinoline moieties. These methods are crucial for exploring the structure-activity relationships and for developing compounds with potential biological activities. For instance, the synthesis of imidazo[2,1-b][1,3,4] thiadiazole derivatives, characterized by spectroscopic and crystal structure analysis, provides insight into the molecular structures and supramolecular interactions of these compounds (Banu et al., 2013).
Anticancer Potential
Research into novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives has demonstrated strong cytotoxicity against leukemia cells, indicating the potential for these compounds as chemotherapeutic agents. Such studies are essential for identifying new candidates for cancer therapy and understanding their mechanisms of action (Karki et al., 2011).
Antimicrobial and Antimycobacterial Activities
The antimicrobial and antimycobacterial activities of fluorinated benzothiazolo imidazole compounds have been investigated, showing promising results. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and mycobacteria (Sathe et al., 2011).
Luminescent Properties and OLED Applications
The luminescent properties of 5,6-dihydroimidazo[2,1-a]isoquinolines have been explored, particularly for their potential application in organic light-emitting diodes (OLEDs). These findings open up new possibilities for the development of advanced materials for electronic and photonic devices, showcasing the versatility of compounds related to this compound in materials science (Wang et al., 2021).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-17-7-5-15(6-8-17)18-12-25-19(13-27-21(25)23-18)20(26)24-10-9-14-3-1-2-4-16(14)11-24/h1-8,12-13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFQLMUSKKXVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.